molecular formula C9H15BN2O4 B580825 (1-(tert-Butoxycarbonyl)-3-methyl-1H-pyrazol-5-yl)boronic acid CAS No. 1217501-27-3

(1-(tert-Butoxycarbonyl)-3-methyl-1H-pyrazol-5-yl)boronic acid

Cat. No. B580825
M. Wt: 226.039
InChI Key: JCGANVBFCXPIOL-UHFFFAOYSA-N
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Description

“(1-(tert-Butoxycarbonyl)-3-methyl-1H-pyrazol-5-yl)boronic acid” is a boronic acid derivative. Boronic acids are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Synthesis Analysis

The synthesis of boronic acid derivatives often involves the use of Grignard reagents or through lithium–halogen exchange . The tert-butoxycarbonyl (Boc) group can be used for nitrogen-containing heterocycles such as pyrroles, indoles, azaindoles, and pyrazoles where the N-Boc-protected pyrroles and indole S18-1 are selectively borylated into the 3 position .


Molecular Structure Analysis

The molecular structure of “(1-(tert-Butoxycarbonyl)-3-methyl-1H-pyrazol-5-yl)boronic acid” can be represented by the SMILES string CC(C)(C)OC(=O)N1C=C(C)C(=N1)B(O)O .


Chemical Reactions Analysis

Boronic acids are known to undergo a variety of chemical reactions. These include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations and arylations . They can also be involved in Suzuki-Miyaura cross-coupling reactions .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

  • Field : Organic Chemistry
  • Application : Boronic acids are commonly used in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis .
  • Method : The reaction involves the coupling of a boronic acid with an aryl or vinyl halide in the presence of a base and a palladium catalyst .
  • Results : This reaction is used to form carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .

Synthesis of Indole Derivatives

  • Field : Medicinal Chemistry
  • Application : Indolylboronic acids are used in the synthesis of indole derivatives, which have a variety of biological activities .
  • Method : Different strategies for synthesizing substituted indoles involve the reactions of indolylboronic acids with electrophilic compounds .
  • Results : Substituted indoles have been reported as affinity probes for the 5-hydroxytryptamine receptor, selective tumor-associated carbonic anhydrase inhibitors, carboxamide spleen tyrosine kinase inhibitors, selective inhibitors with broad hepatitis C virus genotype activity, Nav1.7 inhibitors, and TNFα inhibitors .

Copper-Catalyzed Trifluoromethylation

  • Field : Organic Chemistry
  • Application : Boronic acids are used in copper-catalyzed trifluoromethylation reactions .
  • Method : The reaction involves the coupling of a boronic acid with a trifluoromethyl group in the presence of a copper catalyst .
  • Results : This reaction is used to introduce trifluoromethyl groups into organic compounds, which can significantly alter their chemical properties .

Palladium-Catalyzed Benzylation

  • Field : Organic Chemistry
  • Application : Boronic acids are used in palladium-catalyzed benzylation reactions .
  • Method : The reaction involves the coupling of a boronic acid with a benzyl group in the presence of a palladium catalyst .
  • Results : This reaction is used to introduce benzyl groups into organic compounds, which can significantly alter their chemical properties .

Homocoupling Reactions

  • Field : Organic Chemistry
  • Application : Boronic acids are used in homocoupling reactions .
  • Method : The reaction involves the coupling of two identical boronic acids to form a new compound .
  • Results : This reaction is used to synthesize symmetrical biaryl compounds .

Synthesis of Hydroxyquinones

  • Field : Organic Chemistry
  • Application : Boronic acids are used in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones .
  • Method : The reaction involves the coupling of a boronic acid with a phenylidonium ylide in the presence of a palladium catalyst .
  • Results : This reaction is used to synthesize hydroxyquinones, which are important compounds in organic chemistry .

Synthesis of Marine Natural Product Pentabromopseudilin

  • Field : Marine Chemistry
  • Application : Boronic acids are used as a starting material for the synthesis of marine natural product pentabromopseudilin .
  • Method : The specific method of synthesis is not provided in the source .
  • Results : The synthesis of pentabromopseudilin, a marine natural product, is achieved .

Preparation of 5,5′-(3,4-dihexylthiophene-2,5-diyl)bis(1H-pyrrole-2-carbaldehyde)

  • Field : Organic Chemistry
  • Application : Boronic acids are used to prepare 5,5′-(3,4-dihexylthiophene-2,5-diyl)bis(1H-pyrrole-2-carbaldehyde), a key intermediate for the synthesis of thiophene-based novel macrocycles .
  • Method : The specific method of synthesis is not provided in the source .
  • Results : The synthesis of thiophene-based novel macrocycles is achieved .

Biological Applications

  • Field : Medicinal Chemistry
  • Application : Boronic acids and their derivatives have been used in various biological applications, such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems .
  • Method : The specific methods of application are not provided in the source .
  • Results : The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .

Safety And Hazards

Boronic acids, including “(1-(tert-Butoxycarbonyl)-3-methyl-1H-pyrazol-5-yl)boronic acid”, should be handled with care. They may cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled .

Future Directions

The use of boronic acids in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The functionalization of indoles, including the determination of their biological activities, has been the subject of considerable scientific research interest . Therefore, the study of “(1-(tert-Butoxycarbonyl)-3-methyl-1H-pyrazol-5-yl)boronic acid” and similar compounds could potentially lead to the development of new drugs and other chemical products in the future .

properties

IUPAC Name

[5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BN2O4/c1-6-5-7(10(14)15)12(11-6)8(13)16-9(2,3)4/h5,14-15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGANVBFCXPIOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NN1C(=O)OC(C)(C)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681572
Record name [1-(tert-Butoxycarbonyl)-3-methyl-1H-pyrazol-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(tert-Butoxycarbonyl)-3-methyl-1H-pyrazol-5-yl)boronic acid

CAS RN

1217501-27-3
Record name 1-(1,1-Dimethylethyl) 5-borono-3-methyl-1H-pyrazole-1-carboxylate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(tert-Butoxycarbonyl)-3-methyl-1H-pyrazol-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Boc-3-methylpyrazole-5-boronic acid
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